5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one
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Overview
Description
5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-2-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a fused benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-2-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Methylation: Methyl groups can be added through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, 5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-2-one may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-2-one : This compound itself.
- 9a-Hydroxy-3,8a-dimethyl-5-methylidene-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f]benzofuran-8-yl acetate .
Uniqueness
5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzofbenzofuran-2-one is unique due to its specific arrangement of hydroxyl and methyl groups, as well as its fused benzofuran ring system. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
5,9a-dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-9-10-7-11-13(2,5-4-6-14(11,3)17)8-15(10,18)19-12(9)16/h11,17-18H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMYFJSUBISYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(CCCC3(C)O)(CC2(OC1=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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